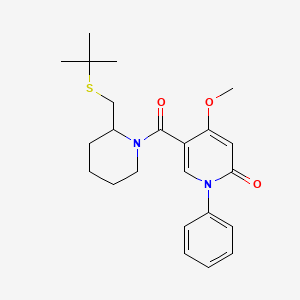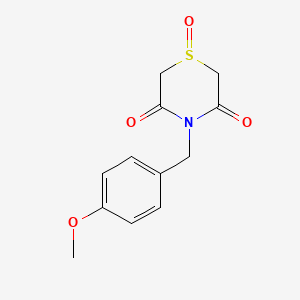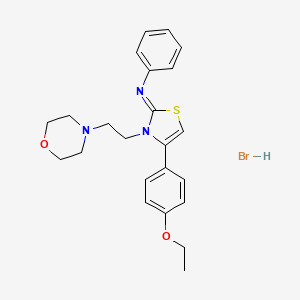
2-Bromo-6-(1-metoxi-2,2-dimetilpropil)piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-6-(1-methoxy-2,2-dimethylpropyl)pyridine” is a chemical compound with the CAS Number: 127127-32-6 . It has a molecular weight of 258.16 . The IUPAC name for this compound is 2-bromo-6-(1-methoxy-2,2-dimethylpropyl)pyridine .
Molecular Structure Analysis
The InChI code for “2-Bromo-6-(1-methoxy-2,2-dimethylpropyl)pyridine” is 1S/C11H16BrNO/c1-11(2,3)10(14-4)8-6-5-7-9(12)13-8/h5-7,10H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “2-Bromo-6-(1-methoxy-2,2-dimethylpropyl)pyridine” are not available, it’s worth noting that bromopyridines are often used as building blocks in the preparation of nitrogen-containing heterocyclic compounds .Physical And Chemical Properties Analysis
“2-Bromo-6-(1-methoxy-2,2-dimethylpropyl)pyridine” is a liquid at room temperature . It has a melting point of 42-43 degrees Celsius . The compound is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Tratamiento de trastornos neurológicos
Los efectos de inhibición sobre la acetilcolinesterasa (AChE) sugieren que estos compuestos podrían utilizarse potencialmente en el tratamiento de trastornos neurológicos como la enfermedad de Alzheimer y la enfermedad de Parkinson .
Síntesis de nuevos compuestos
Este compuesto se puede utilizar en la síntesis de nuevos compuestos. Por ejemplo, se ha utilizado en las reacciones de alquilación de (2-bromo-4,5-dimetoxi fenil) metanol con bencenos sustituidos para producir nuevos diarilmetanos .
Análisis de la estructura cristalina
El compuesto se ha utilizado en el análisis de la estructura cristalina. Por ejemplo, se ha utilizado en la síntesis de bis {2-bromo-6-(((4-(1-(metoxiimino)etil)fenil)imino)metil)fenolato-κ2N,O}cobre (II), C32H28Br2CuN4O4 .
Difuncionalización de alquenos
Este compuesto se ha utilizado en los recientes avances en la difuncionalización de alquenos utilizando sales de piridinio como precursores radicales .
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-6-(1-methoxy-2,2-dimethylpropyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-11(2,3)10(14-4)8-6-5-7-9(12)13-8/h5-7,10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSMMSUSMDFZRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=NC(=CC=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2573814.png)

![2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide](/img/structure/B2573818.png)

![2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2573820.png)
![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2573822.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione](/img/no-structure.png)
![1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane](/img/structure/B2573825.png)
![Ethyl 5-(3-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2573827.png)
![3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2573829.png)

![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid](/img/structure/B2573832.png)
![2-ethylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2573833.png)
